4-Chloro-2-(trifluoromethoxy)benzamide
Overview
Description
4-Chloro-2-(trifluoromethoxy)benzamide is a chemical compound that belongs to the class of benzamides . It has a molecular weight of 239.58 . The IUPAC name for this compound is 4-chloro-2-(trifluoromethoxy)benzamide .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(trifluoromethoxy)benzamide is 1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14) .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethoxy)benzamide is a solid at ambient temperature .Scientific Research Applications
Insecticide Development : One of the primary applications of compounds similar to 4-Chloro-2-(trifluoromethoxy)benzamide is in developing effective insecticides. For example, SIR-8514, a compound closely related to 4-Chloro-2-(trifluoromethoxy)benzamide, has been found to be an effective inhibitor of mosquito development, offering potential for controlling larval populations of various mosquito species (Schaefer, Miura, Wilder, & Mulligan, 1978).
Antituberculosis Drug Development : The synthesis of benzamide derivatives has shown promise in the development of anti-tubercular drugs. A study on novel derivatives of benzamides demonstrated significant in vitro activity against Mycobacterium tuberculosis, a critical step in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Antiarrhythmic Drug Research : Certain benzamide derivatives, including those with trifluoromethoxy groups, have been evaluated for their potential as oral antiarrhythmic agents. These studies contribute to understanding how these compounds can be used in cardiovascular disease treatments (Banitt, Bronn, Coyne, & Schmid, 1977).
Synthesis of Antitubercular Benzothiazinones : Benzamide derivatives, such as 4-Chloro-2-(trifluoromethoxy)benzamide, are used as precursors in synthesizing benzothiazinones, a class of compounds showing promise as new antituberculosis drug candidates. This research is crucial for advancing tuberculosis treatment options (Richter et al., 2021).
Polymer Synthesis : Research has also been conducted on the synthesis of polymers using benzamide derivatives. For instance, chain-growth polycondensation has been used to synthesize well-defined aromatic polyamides, demonstrating the versatility of these compounds in materials science (Yokozawa et al., 2002).
properties
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIZCXOBKSDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethoxy)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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